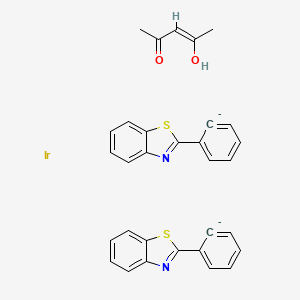
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is a complex compound that combines organic and inorganic chemistry This compound is notable for its unique structure, which includes a hydroxyl group, an enone, and a benzothiazole moiety coordinated to an iridium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole typically involves multiple steps:
Synthesis of (Z)-4-hydroxypent-3-en-2-one: This can be achieved through aldol condensation of acetaldehyde and acetone, followed by selective reduction.
Synthesis of 2-phenyl-1,3-benzothiazole: This is usually synthesized via the condensation of 2-aminothiophenol with benzaldehyde.
Coordination to Iridium: The final step involves the coordination of the synthesized organic ligands to an iridium precursor, such as iridium chloride, under specific conditions (e.g., reflux in ethanol).
Industrial Production Methods
Industrial production methods for such complex compounds often involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (Z)-4-hydroxypent-3-en-2-one can undergo oxidation to form a ketone.
Reduction: The enone can be reduced to form a saturated alcohol.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-oxopent-3-en-2-one.
Reduction: Formation of 4-hydroxypentane-2-one.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole is used as a catalyst in various organic reactions, including hydrogenation and C-H activation. Its unique structure allows for selective catalysis, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development due to its ability to interact with biological molecules. It can be used in the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
In industry, the compound is used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.
Mecanismo De Acción
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole involves its interaction with molecular targets through coordination chemistry. The iridium center can facilitate various catalytic processes, while the organic ligands can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole: Similar structure but different geometric isomer.
(Z)-4-hydroxypent-3-en-2-one;platinum;2-phenyl-1,3-benzothiazole: Similar structure but with a different metal center.
Uniqueness
The uniqueness of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole lies in its combination of functional groups and metal center, which provides a unique set of chemical properties. This makes it particularly valuable in catalysis and materials science, where such properties can be leveraged to develop new technologies and applications.
Propiedades
Fórmula molecular |
C31H24IrN2O2S2-2 |
|---|---|
Peso molecular |
712.9 g/mol |
Nombre IUPAC |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
Clave InChI |
QAZSVFNPMCBPKG-DVACKJPTSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
SMILES canónico |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


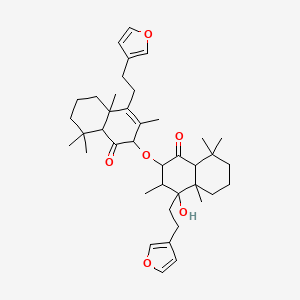

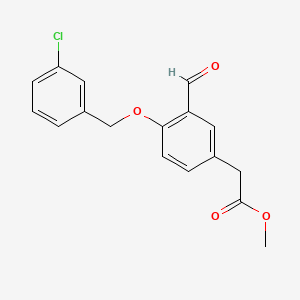

![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
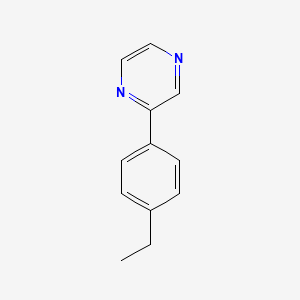
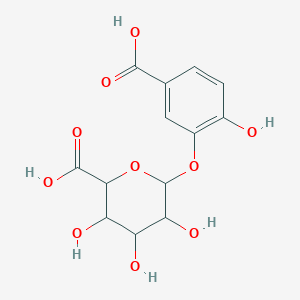
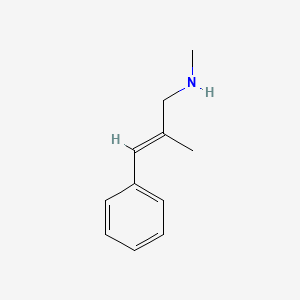
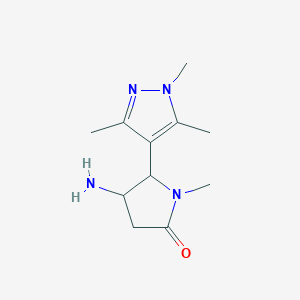
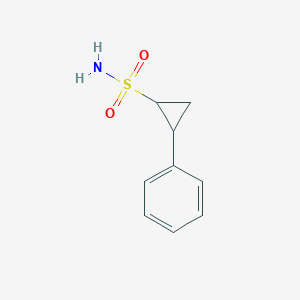

![2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)
![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)

